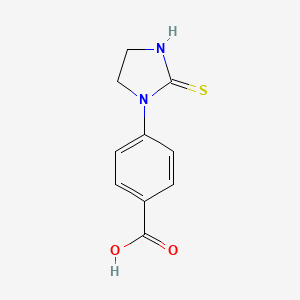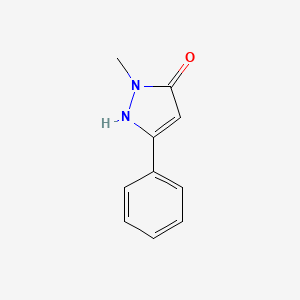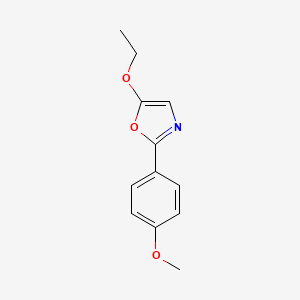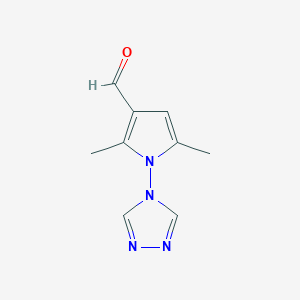
2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde, is a derivative of pyrrole with substitutions that include dimethyl groups and a triazole ring. This structure suggests potential for a variety of chemical reactions and interactions due to the presence of both the pyrrole and triazole moieties.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in various studies. For instance, a one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been reported, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding the title compounds in good yield . Although the specific synthesis of 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be quite complex, as seen in the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . While this does not directly describe the triazole-substituted pyrrole, it provides insight into the potential complexity of the molecular structure of such derivatives.
Chemical Reactions Analysis
Pyrrole derivatives are known to participate in various chemical reactions. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a precolumn derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups . This suggests that the aldehyde group in the compound of interest may also be reactive towards nucleophiles such as amino groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For instance, the hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole have been studied, revealing that compounds can form hydrogen-bonded dimers and, in some cases, polymeric chains . Additionally, a combined experimental and quantum chemical study on a similar pyrrole derivative has provided insights into its molecular structure, spectroscopic properties, and interaction analysis . These studies suggest that the physical and chemical properties of 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde would likely be characterized by its ability to engage in hydrogen bonding and other intermolecular interactions.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : This compound can be synthesized by molecular rearrangements of similar structures, like 4-iminomethyl-1,2,3-triazoles. These rearrangements depend on the electronic properties of substituents and are significant in synthesizing derivatives like 1-alkyl-1,2,3-triazole-4-carbaldehydes (L'abbé et al., 1990).
- Chalcone Derivatives : The compound is closely related to pyrrole chalcone derivatives, like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, synthesized via aldol condensation. These derivatives are characterized by spectroscopic analyses and offer insights into molecular interactions and resonance-assisted hydrogen bonds (Singh et al., 2014).
Chemical Properties and Interactions
- Dimerization Properties : N-Unsubstituted 1,2,4-triazole-3-carbaldehydes, closely related to the compound , can dimerize in solid states to form carbonyl-free hemiaminals. Their molecular structure changes in solution, indicating a dynamic balance between monomeric and dimeric forms (Browne, 1971).
- Enantiomer Separation : Enantiomers of N-aryl pyrroles, closely related to this compound, can be separated chromatographically, providing insights into the barriers to racemization and potential applications in enantioselective syntheses (Vorkapić-Furač et al., 1989).
Applications in Organic Synthesis
- Formation of Heterocyclic Compounds : Reactions involving structures similar to the compound lead to the creation of new heterocyclic compounds, such as triazolo(thiadiazepino)indoles. This demonstrates the potential of the compound in synthesizing diverse organic structures (Vikrishchuk et al., 2019).
- Catalysis in Polymerization : Aluminum and zinc complexes with pyrrole-based ligands, similar to the compound of interest, show potential in catalyzing the ring-opening polymerization of ε-caprolactone. This suggests possible catalytic applications for the compound in polymer synthesis (Qiao et al., 2011).
properties
IUPAC Name |
2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-3-9(4-14)8(2)13(7)12-5-10-11-6-12/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWZLYLNTZEBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1N2C=NN=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377278 |
Source


|
| Record name | 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
453557-49-8 |
Source


|
| Record name | 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

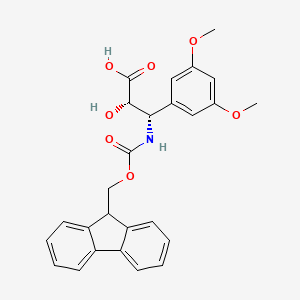
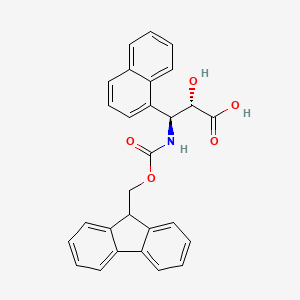
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

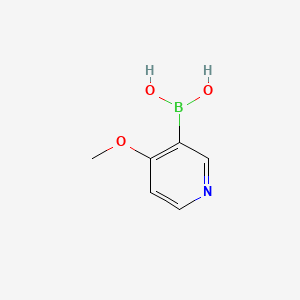
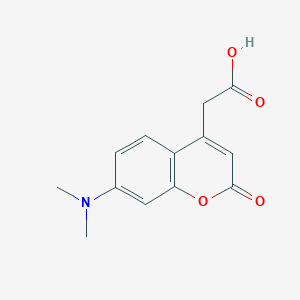

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)
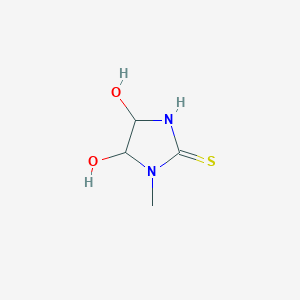
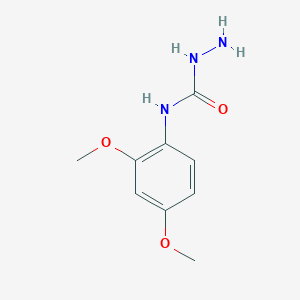
![2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline](/img/structure/B1303087.png)
